molecular formula C13H8ClF2NO3S B13601951 2-Oxo-2-phenylethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate

2-Oxo-2-phenylethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate

Cat. No.: B13601951
M. Wt: 331.72 g/mol
InChI Key: AXMPNUNSDCUJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2-phenylethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a halogenated ketone under acidic or basic conditions.

    Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation reaction using benzene and an acyl chloride.

    Incorporation of the difluoroacetate group: This can be done through esterification reactions using difluoroacetic acid and an appropriate alcohol.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or thiazole rings.

    Reduction: Reduction reactions could target the carbonyl group or the thiazole ring.

    Substitution: Halogen atoms in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the thiazole ring.

Scientific Research Applications

2-Oxo-2-phenylethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its biological activity.

    Industry: Utilized in the production of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The difluoroacetate group might enhance the compound’s stability or binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2-phenylethyl 2-(2-chloro-1,3-thiazol-4-yl)-acetate: Lacks the difluoro group, which might affect its reactivity and biological activity.

    2-Oxo-2-phenylethyl 2-(1,3-thiazol-4-yl)-2,2-difluoroacetate: Lacks the chlorine atom, potentially altering its chemical properties.

Uniqueness

The presence of both the difluoroacetate and chloro-thiazole groups in 2-Oxo-2-phenylethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate makes it unique, potentially offering a combination of stability, reactivity, and biological activity not found in similar compounds.

Properties

Molecular Formula

C13H8ClF2NO3S

Molecular Weight

331.72 g/mol

IUPAC Name

phenacyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate

InChI

InChI=1S/C13H8ClF2NO3S/c14-12-17-10(7-21-12)13(15,16)11(19)20-6-9(18)8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

AXMPNUNSDCUJLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C(C2=CSC(=N2)Cl)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.